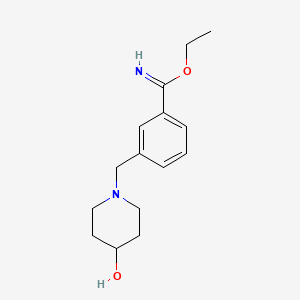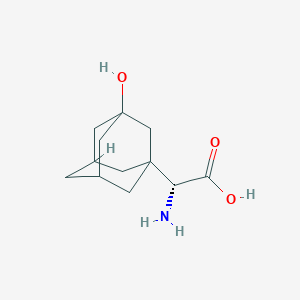
(R)-amino(3-hydroxyadamantan-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-amino(3-hydroxyadamantan-1-yl)acetic acid is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinctive chemical and physical properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-amino(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of the adamantane core. One common method is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of adamantane derivatives, including ®-amino(3-hydroxyadamantan-1-yl)acetic acid, often involves large-scale synthesis using catalytic processes. The use of Lewis acid catalysts, such as aluminum chloride, is common in the rearrangement reactions that form the adamantane cage . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-amino(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the adamantane core can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
Wissenschaftliche Forschungsanwendungen
®-amino(3-hydroxyadamantan-1-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of ®-amino(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydrophobic nature allows it to penetrate cell membranes and interact with intracellular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
3-hydroxyadamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
®-amino(3-hydroxyadamantan-1-yl)acetic acid is unique due to its combination of an amino group and a hydroxyl group on the adamantane core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m0/s1 |
InChI-Schlüssel |
ZOFWFAZCJJJYCE-VENXNALISA-N |
Isomerische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)[C@H](C(=O)O)N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


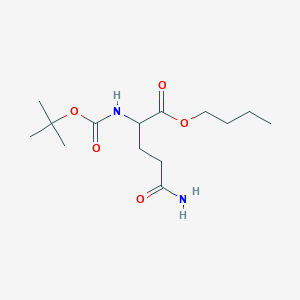

![1-[3-(Difluoromethoxy)phenyl]ethanol](/img/structure/B15146468.png)
![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
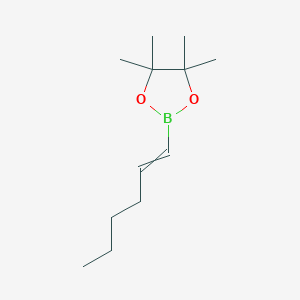
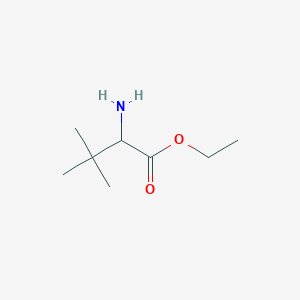
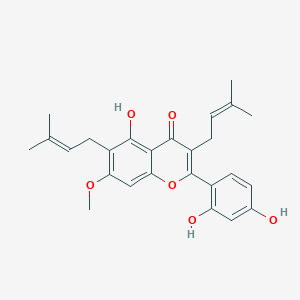
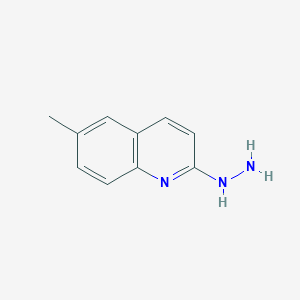
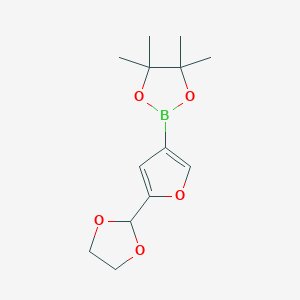
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
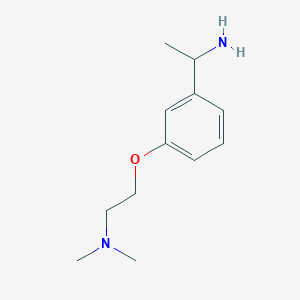
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
